![molecular formula C12H23NO2S B12863505 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is an organic compound characterized by its white to pale yellow solid form and distinctive odor. This compound is chiral, possessing the (S)-configuration, which is significant in various chemical and biological contexts .
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidinecarboxylic acid and ethylthiomethyl derivatives.
Reaction Conditions: The esterification process is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure the desired stereochemistry.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with molecular targets through its chiral center. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in pharmaceutical synthesis, the compound’s stereochemistry can affect the binding affinity and activity of the resulting drug .
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 4-[3-[[6-(aminosulfonyl)-2-pyridinyl]amino]propyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-: This compound has a different substituent pattern and application scope.
1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-: This compound differs in the functional group attached to the pyrrolidine ring, leading to different chemical properties and uses
The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) lies in its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(ethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-9-10-7-6-8-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
PSEUYRXPFGFXNT-JTQLQIEISA-N |
Isomeric SMILES |
CCSC[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCSCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
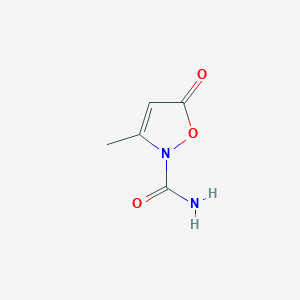

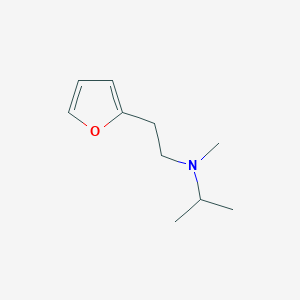



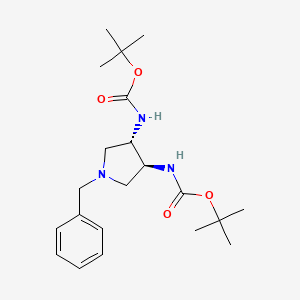
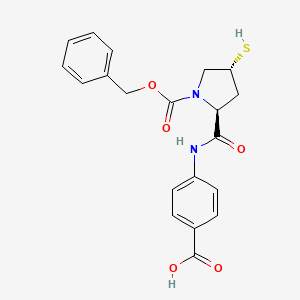
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
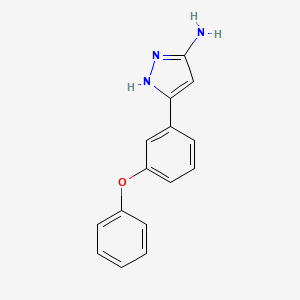
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
